molecular formula C6H6ClFN2O B8497548 2-Chloro-4-(2-fluoroethoxy)pyrimidine

2-Chloro-4-(2-fluoroethoxy)pyrimidine

Cat. No.: B8497548
M. Wt: 176.57 g/mol
InChI Key: XQUWFKZYUOVSEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(2-fluoroethoxy)pyrimidine is a pyrimidine derivative substituted with a chlorine atom at position 2 and a 2-fluoroethoxy group at position 4. The pyrimidine core is a six-membered aromatic ring with two nitrogen atoms at positions 1 and 5.

Properties

Molecular Formula

C6H6ClFN2O

Molecular Weight

176.57 g/mol

IUPAC Name

2-chloro-4-(2-fluoroethoxy)pyrimidine

InChI

InChI=1S/C6H6ClFN2O/c7-6-9-3-1-5(10-6)11-4-2-8/h1,3H,2,4H2

InChI Key

XQUWFKZYUOVSEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1OCCF)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their synthetic routes, and biological activities:

Compound Name Core Structure Position 4 Substituent Synthesis Method Biological Activity Reference
2-Chloro-4-(2-fluoroethoxy)pyrimidine Pyrimidine 2-fluoroethoxy Likely nucleophilic substitution of 2,4-dichloropyrimidine with 2-fluoroethanol Not reported in evidence Target Compound
2-Chloro-4-(1H-1,2,4-triazol-1-yl)thieno[3,2-d]pyrimidine Thienopyrimidine Triazole Substitution of 4-Cl with triazole Anticonvulsant (MES model)
2-Chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine Thienopyrimidine 3-nitrophenoxy Optimized nucleophilic substitution Intermediate for cancer drugs
2-Chloro-4-(3-(trifluoromethyl)phenoxy)pyrimidine Pyrimidine 3-(trifluoromethyl)phenoxy Not specified Building block for drug design
5-Chloro-4-(2,2-difluoroethoxy)pyridin-3-amine Pyridine 2,2-difluoroethoxy Not specified Not reported
2-Chloro-4-vinylpyrimidine Pyrimidine Vinyl Conjugate addition with vinyllithium Intermediate for CNS drugs
2.1 Structural and Electronic Effects
  • Pyrimidine vs. This structural feature is critical for anticonvulsant activity in MES models . In contrast, the simpler pyrimidine core of the target compound may offer greater synthetic flexibility and reduced steric hindrance. Substituent Effects:
  • 2-Fluoroethoxy: Combines the electron-withdrawing nature of fluorine with the ether oxygen’s hydrogen-bonding capability. This balance may improve solubility compared to bulkier substituents like 3-nitrophenoxy () or 3-(trifluoromethyl)phenoxy ().
  • Triazole/Imidazole : Heterocyclic substituents () enhance interactions with biological targets (e.g., GABA receptors) but may increase molecular weight and reduce bioavailability.
  • Vinyl Groups : Enable conjugate addition reactions () for further functionalization, a feature absent in the target compound’s stable ether linkage.

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